4-[(4-nitrobenzoyl)oxy]benzoic acid
Overview
Description
4-[(4-nitrobenzoyl)oxy]benzoic acid is an organic compound with the molecular formula C14H9NO6 It is a derivative of benzoic acid and contains both a nitro group and a benzoyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-nitrobenzoyl)oxy]benzoic acid typically involves the esterification of 4-nitrobenzoic acid with 4-hydroxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-nitrobenzoyl)oxy]benzoic acid can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 4-hydroxybenzoic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water solvent.
Substitution: Sodium methoxide, methanol solvent.
Major Products
Reduction: 4-[(4-aminobenzoyl)oxy]benzoic acid.
Hydrolysis: 4-nitrobenzoic acid and 4-hydroxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-nitrobenzoyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-nitrobenzoyl)oxy]benzoic acid depends on its chemical structure and the specific context in which it is used. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In hydrolysis reactions, the ester linkage is cleaved by the addition of water, resulting in the formation of the corresponding acids.
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzoic acid: A precursor in the synthesis of 4-[(4-nitrobenzoyl)oxy]benzoic acid.
4-hydroxybenzoic acid: Another precursor in the synthesis.
4-aminobenzoic acid: A reduction product of 4-nitrobenzoic acid.
Uniqueness
This compound is unique due to the presence of both a nitro group and a benzoyloxy group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
4-(4-nitrobenzoyl)oxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-13(17)9-3-7-12(8-4-9)21-14(18)10-1-5-11(6-2-10)15(19)20/h1-8H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSGCCPVMIUZIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632565 | |
Record name | 4-[(4-Nitrobenzoyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24935-47-5 | |
Record name | 4-[(4-Nitrobenzoyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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